molecular formula C16H13ClN2O4 B2855212 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide CAS No. 331428-33-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide

Cat. No.: B2855212
CAS No.: 331428-33-2
M. Wt: 332.74
InChI Key: YLNZCBRFZDOESW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide is a synthetic organic compound featuring a benzodioxole group and a chlorophenyl moiety linked by an ethanediamide (oxalamide) spacer. The benzodioxole structure is a common pharmacophore found in compounds with a range of biological activities . This compound is designed as a research chemical for use in non-human investigative studies. It is intended for applications in medicinal chemistry and drug discovery research, particularly as a building block or a lead compound for the development of novel therapeutic agents. Researchers can utilize this compound in exploratory studies to investigate its potential interactions with biological targets. This product is for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Note: The specific details on mechanism of action, physicochemical properties, and precise research applications for this exact compound are not available in current scientific literature and require further experimental characterization.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZCBRFZDOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H18ClN2O2
Molecular Weight306.78 g/mol
LogP4.17
Polar Surface Area36.80 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Research indicates that compounds structurally related to this compound often interact with various biological targets, including protein kinases. For instance, similar benzodioxole derivatives have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression . This selectivity suggests that the compound may exhibit anti-cancer properties by inhibiting key signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For example, a derivative with a similar structure demonstrated significant inhibition of tumor growth in xenograft models through oral dosing, indicating promising pharmacokinetics and bioavailability .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Inhibition of SFKs has been linked to reduced tumor growth and improved survival rates in preclinical models of aggressive cancers . The structural features of this compound may facilitate similar interactions.

Case Studies

  • In Vivo Studies : A study involving analogs of this compound showed that they could significantly inhibit the growth of c-Src-transfected 3T3 fibroblast xenografts. The results indicated a strong correlation between compound structure and biological efficacy .
  • Pharmacokinetics : Another research highlighted that compounds with similar moieties exhibited excellent pharmacokinetic profiles, including favorable half-lives and bioavailability after oral administration. This suggests that this compound may also possess advantageous pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
  • Structural Differences: QOD replaces the 4-chlorophenyl group with a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl substituent.
  • Biological Activity: Both compounds target falcipain-2, as evidenced by their placement in molecular dynamics simulations. QOD’s tetrahydroquinoline group may improve binding affinity due to complementary interactions with hydrophobic pockets in falcipain-2 .
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-Chlorophenyl)methyl]ethan-1-amine Hydrochloride (5c.HCl)
  • Structural Differences : This compound features an ethanamine backbone instead of ethanediamide, reducing hydrogen-bonding capacity.
  • Synthesis and Yield : Synthesized in 85% yield via reductive amination, highlighting efficient routes for benzodioxol-4-chlorophenyl hybrids .
  • Biological Activity : Unlike the diamide derivative, 5c.HCl is reported in antibacterial studies, suggesting that the diamide/amine functional group dichotomy influences target specificity.

Comparative Analysis Table

Compound Name Key Structural Features Target/Activity Key Properties
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide Ethanediamide backbone; 4-chlorophenyl substituent Falcipain-2 (simulated) High lipophilicity; potential halogen bonding
QOD Tetrahydroquinolin-6-yl substituent Falcipain-2 (simulated) Enhanced π-π interactions; moderate logP
5c.HCl Ethanamine backbone; 4-chlorophenyl group Antibacterial 85% synthesis yield; reduced H-bonding

Research Findings and Implications

  • Falcipain-2 Binding: Molecular simulations position both the target compound and QOD within falcipain-2’s active site. The 4-chlorophenyl group may engage in halogen bonding with cysteine residues, while QOD’s tetrahydroquinoline moiety could exploit hydrophobic interactions .
  • antibacterial) .
  • Synthetic Accessibility : The high yield of 5c.HCl (85%) suggests that benzodioxol-4-chlorophenyl hybrids can be synthesized efficiently, though diamide derivatives may require more complex coupling strategies .

Q & A

Q. What are the standard protocols for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-chlorophenyl)ethanediamide?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions:

Benzodioxole precursor preparation : Start with 1,3-benzodioxol-5-ylmethanol, which is reacted with oxalyl chloride to form the acyl chloride intermediate.

Amide coupling : React the intermediate with 4-chlorobenzylamine under controlled conditions (e.g., using coupling agents like EDC/HOBt in DMF at 0–25°C).

Purification : Use column chromatography or HPLC to isolate the final product .
Key considerations include temperature control, solvent polarity, and stoichiometric ratios to minimize side products.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer: Structural elucidation employs:
  • Single-crystal X-ray diffraction (XRD) : Refinement using SHELX programs (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm functional groups (e.g., benzodioxole protons at δ 6.7–6.9 ppm, amide protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated C16H14ClN2O4C_{16}H_{14}ClN_2O_4: 333.06 g/mol) .

Q. What are the primary physicochemical properties relevant to its stability in biological assays?

  • Methodological Answer: Key properties include:
PropertyValue/DescriptionMethod
SolubilityLow in water; moderate in DMSO/DMFShake-flask method
Melting Point180–185°CDifferential scanning calorimetry
LogP~2.8 (predicts moderate lipophilicity)HPLC-derived retention times
Stability tests under varying pH (2–12) and temperatures (4–37°C) are critical for assay design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer: Use Design of Experiments (DOE) to assess variables:
  • Catalysts : Test coupling agents (e.g., HATU vs. EDC) for amide bond efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DCM) on reaction kinetics.
  • Temperature : Optimize between 0°C (slow kinetics, fewer side reactions) and room temperature (faster but lower selectivity) .
    Advanced monitoring tools like in-situ FTIR or HPLC-MS track intermediate formation .

Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Methodological Answer: Address discrepancies through:
  • Target validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2).
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways conflicting with in vivo results .
  • Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to experimental IC50_{50} values .

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer: Combine:
  • Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.
  • Phage display libraries : Screen for peptide motifs with high binding affinity .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB or MAPK pathways) .

Q. How does the benzodioxole moiety influence its pharmacokinetic profile?

  • Methodological Answer: The benzodioxole group enhances:
  • Metabolic resistance : The methylenedioxy bridge slows cytochrome P450-mediated oxidation compared to unsubstituted aromatics .
  • Blood-brain barrier penetration : LogP ~2.8 and low hydrogen-bond donor count favor CNS uptake .
    Validate via PAMPA-BBB assays and LC-MS quantification in rodent brain homogenates .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational LogP predictions and experimental solubility data?

  • Methodological Answer:
  • Re-evaluate force fields : Compare results from Molinspiration (empirical) vs. COSMO-RS (quantum-mechanical) models.
  • Solvate formation : Use powder XRD to detect crystalline vs. amorphous forms affecting solubility .
  • Ionization potential : Measure pKa via potentiometric titration; ionizable groups (e.g., amide) alter LogP in vivo .

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